4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide

Chromatographic method development Topological polar surface area HPLC impurity retention

4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide (CAS 2004659-84-9), formally designated as Sorafenib EP Impurity B, Sorafenib USP Impurity B, and Sorafenib Related Compound 12, is a fully characterized pharmacopeial reference standard. This compound is a formamide-bearing process-related impurity of the multi-kinase inhibitor Sorafenib, employed globally in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA).

Molecular Formula C14H13N3O3
Molecular Weight 271.27 g/mol
CAS No. 2004659-84-9
Cat. No. B1445890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide
CAS2004659-84-9
Molecular FormulaC14H13N3O3
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC=O
InChIInChI=1S/C14H13N3O3/c1-15-14(19)13-8-12(6-7-16-13)20-11-4-2-10(3-5-11)17-9-18/h2-9H,1H3,(H,15,19)(H,17,18)
InChIKeyJPEOAANKOPAKBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sorafenib EP Impurity B (CAS 2004659-84-9) – Pharmacopeial Reference Standard Procurement Guide for ANDA/NDA Method Development


4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide (CAS 2004659-84-9), formally designated as Sorafenib EP Impurity B, Sorafenib USP Impurity B, and Sorafenib Related Compound 12, is a fully characterized pharmacopeial reference standard . This compound is a formamide-bearing process-related impurity of the multi-kinase inhibitor Sorafenib, employed globally in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) [1]. Its molecular formula is C14H13N3O3 (MW 271.27), featuring a formylamino group that distinguishes it from the closely related amino precursor Sorafenib EP Impurity A . The compound is available as a USP Reference Standard (Catalog No. 1A05840) and through multiple ISO-certified suppliers at purities of ≥95%, ≥98%, and >95%, with comprehensive Certificates of Analysis (CoA) including 1H-NMR, HPLC, Mass, IR, and TGA data .

Why Sorafenib Impurity Reference Standards Cannot Be Interchanged: Structural and Pharmacopeial Specificity of CAS 2004659-84-9


In the development and validation of stability-indicating HPLC methods for Sorafenib tosylate drug substance and tablets, specific individual pharmacopeial impurity reference standards cannot be substituted with generic or even closely related impurity analogs without risking analytical method failure and regulatory non-compliance [1]. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) specify distinct impurities—Impurity A (4-(4-aminophenoxy)-N-methylpicolinamide), Impurity B (the target compound), Impurity C (4-chloro-3-(trifluoromethyl)aniline), Impurity D, Impurity E, and Impurity H—each with unique chromatographic retention times and resolution requirements [1]. The quantification of these impurities relies on validated HPLC methods with calibration linearity established in the range of 0.050–0.30 µg/mL for impurities, achieving a detection limit of 0.015 µg/mL [2]. Using an incorrect impurity standard—or a compound lacking pharmacopeial traceability—directly invalidates the method's specificity, linearity, accuracy, and precision parameters, potentially delaying ANDA submissions and commercial production. The evidence below quantifies the specific differentiation dimensions that make Sorafenib EP Impurity B (CAS 2004659-84-9) a non-substitutable reference standard for its intended regulatory and analytical use.

Quantitative Differentiation of Sorafenib EP Impurity B (CAS 2004659-84-9) Versus Closest Structural Analogs – Evidence for Procurement Decisions


Chromatographic Interaction Potential: TPSA Elevation in Impurity B (80.32) Versus Impurity A (67.37) Drives Distinct Retention and Resolution

The topological polar surface area (TPSA) of Sorafenib EP Impurity B is 80.32 Ų , compared to 67.37 Ų for the structurally similar Sorafenib EP Impurity A (4-(4-aminophenoxy)-N-methylpicolinamide) . This 12.95 Ų difference arises from the substitution of the formamido group (–NHCHO) for the amino group (–NH2) and represents a 19.2% increase in TPSA. In reversed-phase HPLC method development, increased TPSA directly reduces LogP retention and enhances hydrogen bond acceptor capacity—Impurity B exhibits H_Acceptors = 4 and LogP = 1.8018 , while Impurity A has H_Acceptors = 3 and LogP ≈ 1.47 . These molecular descriptor differences produce statistically distinct chromatographic retention times and resolution (Rs) between peaks, directly impacting compliance with pharmacopeial system suitability criteria in analytical methods validated for Sorafenib drug substance and tablet formulations.

Chromatographic method development Topological polar surface area HPLC impurity retention Reversed-phase HPLC

Melting Point Differentiation: Impurity B Exhibits 38–48°C Higher Melting Point Than Impurity A, Enabling Solid-State Characterization and Purity Assessment

Sorafenib EP Impurity B has a reported melting point of 158–160°C . The closest structural analog, Sorafenib EP Impurity A, exhibits a melting point range of 110–112°C from multiple reliable commercial sources , or 117–120°C from alternative suppliers (typical consensus center: 118°C). Using the most conservative comparison, Impurity B melts at a minimum of 158°C versus Impurity A at 112°C, representing a ΔTm = +46°C (+41.1%). This significant melting point elevation—attributable to the enhanced intermolecular hydrogen bonding capacity of the formamide group (impacts the crystal lattice energy)—provides a rapid, unambiguous solid-state identifier for compound verification upon receipt and a critical quality attribute for CoA-based purity assessment.

Solid-state characterization Melting point Differential scanning calorimetry Reference standard quality

Pharmacopeial Traceability: Impurity B Holds Dual EP/USP Designation with Calibrated Quantification Methods at 0.015 µg/mL Detection Limit

Sorafenib EP Impurity B is dually designated in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) as 4-(4-Formamidophenoxy)-N-methylpyridine-2-carboxamide (EP nomenclature) and 4-(4-Formamidophenoxy)-N-methylpicolinamide (USP nomenclature), with corresponding USP Catalog No. 1A05840 (Sorafenib Formamide, 25 mg) . Validated HPLC methods developed for Sorafenib and its pharmacopeial impurities achieve quantification across a linear calibration range of 0.050–0.30 µg/mL for impurities with a limit of detection (LOD) of 0.015 µg/mL and a correlation coefficient consistent with ICH Q2(R1) requirements [1]. The method employs an ODS-AQ YMC column (150 mm), 10 mM ammonium formate buffer (pH 3.4) / ethanol gradient at 0.6 mL/min, and UV detection at 246 nm—conditions under which Impurity B is baseline-resolved from Impurity A, Impurity C, Impurity D, Impurity E, and Impurity H [1]. This contrasts with non-pharmacopeial Sorafenib impurities lacking EP/USP monograph traceability, whose retention times, resolution, and response factors are unvalidated, rendering them unsuitable for regulatory quality control submissions [1].

Pharmacopeial reference standard Method validation Impurity quantification Regulatory traceability

Green Analytical Method Sustainability: Ethanol-Based HPLC for Impurity B Quantification Achieves AGREE and GAPI Compliance Versus Conventional Acetonitrile Methods

The pharmacopeial impurity quantification method employing Sorafenib EP Impurity B utilizes ethanol as the organic modifier in a gradient with 10 mM ammonium formate buffer (pH 3.4), evaluated using AGREE and GAPI greenness metrics, in contrast to conventional impurity methods that rely on acetonitrile [1]. The ethanol-based method demonstrated an overall AGREE score exceeding 0.70 (green zone) and favorable GAPI pentagon ratings, while maintaining linearity across 0.050–0.30 µg/mL for impurities with LOD of 0.015 µg/mL, correlation coefficient ≥0.999, and chromatographic resolution suitable for the full pharmacopeial impurity panel including Impurity B [1]. The shorter column format (150 mm ODS-AQ YMC) at 0.6 mL/min flow rate also reduces solvent consumption by approximately 30–40% compared to conventional 250 mm columns [1]. Non-sustainable acetonitrile-based methods for the same impurity panel produce higher scores on the GAPI red/yellow zone metrics [1].

Green analytical chemistry Sustainable HPLC Method sustainability Regulatory method development

Purity Specification Options: ≥98% HPLC (Leyan and ChemScene) Versus 95% Baseline (Bidepharm) for Quantitative Calibration Workflows

Commercially available batches of Sorafenib EP Impurity B are certified at 98% purity (HPLC) by Leyan (Product No. 1237816) and ≥98% by ChemScene (Cat. No. CS-0100374) , compared to 95% standard purity by Bidepharm (BD00845166) . The 98%-grade material reduces the contribution of unknown impurity peaks to ≤2.0% of total area, compared to ≤5.0% for 95%-grade material, enabling more accurate calibration curve construction and reducing the propagation of uncertainty in impurity quantification . All grades include CoA with 1H-NMR, HPLC, IR, and TGA characterization . For comparison, Sorafenib EP Impurity A (4-(4-aminophenoxy)-N-methylpicolinamide) is available at 95% (CymitQuimica), ≥98% (ChemScene), or >98.0%(T)(HPLC) (TCI) , demonstrating that a 98%+ threshold is achievable for selective suppliers of Impurity B, affording users the ability to optimize for either cost-sensitivity or maximum quantitative accuracy in their analytical workflows.

Reference standard purity HPLC purity Quantitative calibration Pharmacopeial standard procurement

Molecular Weight and Formula Differentiation: Impurity B (271.27 g/mol, C14H13N3O3) vs. Impurity A (243.26 g/mol, C13H13N3O2) Provides Inherent Selectivity via MS Detection

Sorafenib EP Impurity B (CAS 2004659-84-9) has a molecular formula of C14H13N3O3 and molecular weight of 271.27 g/mol, representing a formal addition of CO (carbonyl) compared to Sorafenib EP Impurity A (C13H13N3O2, MW 243.26 g/mol), a ΔM of 28.01 Da . This mass difference corresponds to the formyl (–CHO) group replacement of hydrogen (–H) on the amino group, creating distinct MS signals at m/z 272.28 [M+H]+ for Impurity B versus m/z 244.27 [M+H]+ for Impurity A in positive ionization mode, with completely independent MS/MS fragmentation patterns . The molecular formula difference also predictably impacts polar surface area calculation (TPSA 80.32 vs. 67.37), aqueous solubility, and chromatographic retention as established in Evidence Item 1 . This MS selectivity ensures unambiguous identification and quantification of Impurity B in the presence of Impurity A during forced degradation studies and stability testing, a prerequisite for LC-MS/MS characterization of stress degradation products in the validated green HPLC method for Sorafenib [1].

Mass spectrometry LC-MS/MS Molecular weight confirmation Impurity identity verification

Optimal Deployment Scenarios for Sorafenib EP Impurity B (CAS 2004659-84-9) Based on Quantified Differentiation Evidence


ANDA/NDA Stability-Indicating Method Development and Validation Requiring Baseline-Resolution of Pharmacopeial Impurities

Laboratories developing and validating stability-indicating HPLC methods for Sorafenib tosylate tablets should exclusively select Sorafenib EP Impurity B (CAS 2004659-84-9) as a reference standard for the Impurity B peak. The validated pharmacopeial method achieves a linear calibration range of 0.050–0.30 µg/mL with an LOD of 0.015 µg/mL at 246 nm, delivering baseline resolution from Impurity A, C, D, E, and H under ODS-AQ YMC (150 mm) gradient conditions with ethanol/ammonium formate mobile phase [1]. Non-pharmacopeial substitute compounds do not possess validated retention time alignment or response factors for this chromatographic system, directly invalidating system suitability tests under ICH Q2(R1) and potentially triggering a Refuse-to-File decision for the ANDA submission [1]. The USP Reference Standard (Catalog 1A05840) provides definitive regulatory traceability for this purpose .

Forced Degradation Studies with LC-MS/MS Structural Elucidation of Stress Degradation Products

During oxidative and hydrolytic stress degradation studies of Sorafenib drug substance, Impurity B's unique molecular weight (271.27 g/mol, C14H13N3O3) and formamide functional group enable unambiguous LC-MS/MS identification and differentiation from co-eluting or closely related compounds [1]. The +28.01 Da mass offset from Impurity A (ΔM = CO; m/z 272.28 vs. 244.27 for [M+H]+) provides inherent MS selectivity, preventing misassignment of degradation products [1]. Procurement of the 98%+ purity grade (ChemScene or Leyan) ensures that unknown impurity background contribution is ≤2.0%, minimizing interference in high-resolution mass spectral assignments and enabling accurate differentiation between process-related Impurity B and stress-induced degradation products sharing similar structural motifs .

Green Chemistry-Compliant Quality Control Laboratories Seeking ISO 14001 or Sustainability Accreditation

QC laboratories targeting sustainability accreditation or reducing environmental footprint should procure Impurity B for method development using the validated ethanol-based gradient HPLC method, which achieves an AGREE score >0.70 (green zone) and favorable GAPI ratings compared to conventional acetonitrile-based systems [1]. The 150 mm column format at 0.6 mL/min flow rate reduces organic solvent consumption by approximately 30–40% relative to 250 mm column protocols while maintaining the requisite LOD of 0.015 µg/mL for impurity quantification [1]. Combined with ISO 17034-certified reference standards available with full CoA from CATO and other accredited suppliers , this approach supports both regulatory compliance and quantifiable reductions in hazardous waste generation and procurement costs for organic solvents.

Pharmacopeial Reference Standard Procurement for Multi-Site Global Regulatory Quality Control Harmonization

For pharmaceutical companies with multi-site manufacturing operations across ICH regions, the dual EP/USP designation of Impurity B ensures that a single common reference standard meets the regulatory requirements of both the European Pharmacopoeia and the United States Pharmacopeia [1]. Procurement of the USP Reference Standard (Catalog 1A05840) and secondary certified reference materials with comprehensive CoA [1H-NMR, HPLC, Mass, IR, TGA] enables direct traceability to the pharmacopeial monograph for method transfer between sites, avoiding the need for region-specific impurity standards and streamlining global QC harmonization [1]. The recognized dual designation is not available for non-pharmacopeial or single-compendium Sorafenib impurities, limiting their applicability in cross-regional regulatory filings .

Quote Request

Request a Quote for 4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.